molecular formula C8H6O4S B2896093 4-Mercaptoisophthalic acid CAS No. 214341-16-9

4-Mercaptoisophthalic acid

Cat. No.: B2896093
CAS No.: 214341-16-9
M. Wt: 198.19
InChI Key: GEYGOJBLTAKAFS-UHFFFAOYSA-N
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Description

4-Mercaptoisophthalic acid is an organic compound with the molecular formula C8H6O4S. It is characterized by the presence of a thiol group (-SH) attached to the benzene ring, which also contains two carboxylic acid groups (-COOH).

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Mercaptoisophthalic acid can be synthesized through several methods. One common approach involves the reaction of isophthalic acid with thiourea in the presence of a strong acid, such as hydrochloric acid. The reaction typically proceeds under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process generally includes steps such as esterification, thiolation, and hydrolysis, followed by purification techniques like distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 4-Mercaptoisophthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Mercaptoisophthalic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential as a biochemical probe due to its thiol group, which can interact with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals, dyes, and materials with unique properties.

Mechanism of Action

The mechanism by which 4-mercaptoisophthalic acid exerts its effects is primarily through its thiol group. This group can form covalent bonds with metal ions or other electrophilic centers, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes or receptors, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 4-Mercaptoisophthalic acid is unique due to the presence of both thiol and carboxylic acid groups on the same benzene ring. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry .

Properties

IUPAC Name

4-sulfanylbenzene-1,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4S/c9-7(10)4-1-2-6(13)5(3-4)8(11)12/h1-3,13H,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYGOJBLTAKAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(=O)O)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214341-16-9
Record name 4-sulfanylbenzene-1,3-dicarboxylic acid
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